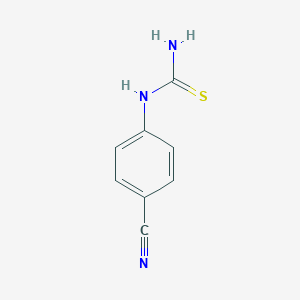
(4-Cyanophenyl)thiourea
Overview
Description
“(4-Cyanophenyl)thiourea” is an organosulfur compound with the molecular formula C8H7N3S . It is also known by other synonyms such as “4-cyanophenylthiourea”, “1-(4-cyanophenyl)thiourea”, and "1-(4-Cyanophenyl)-2-thiourea" .
Synthesis Analysis
The compound can be synthesized in high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods .
Molecular Structure Analysis
The molecular weight of “(4-Cyanophenyl)thiourea” is 177.23 g/mol . The compound has a topological polar surface area of 93.9 Ų . The crystal structure of the compound was determined by an X-ray single-crystal technique .
Chemical Reactions Analysis
“(4-Cyanophenyl)thiourea” is used in the synthesis of imidoyl thioureas as non-nucleoside reverse transcript inhibitors . It is also used in the synthesis of prostaglandin E2 production inhibitors via 2-aminothiazole compounds .
Physical And Chemical Properties Analysis
“(4-Cyanophenyl)thiourea” has a molecular weight of 177.23 g/mol . It has a topological polar surface area of 93.9 Ų . The compound has a rotatable bond count of 1 .
Scientific Research Applications
Biological Applications
Thiourea and its derivatives, including (4-Cyanophenyl)thiourea, have become a significant focal point within the organic synthesis field for their diverse biological applications . They are known for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Organic Synthesis
Thiourea has a wide range of uses in organic synthesis reactions as intermediates, making it an incredibly versatile compound . It’s used in the synthesis of imidoyl thioureas as non-nucleoside reverse transcript inhibitors .
Commercial Products
Thiourea is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .
Drug Synthesis
Synthesis of Prostaglandin E2 Production Inhibitors
(4-Cyanophenyl)thiourea is used in the synthesis of prostoglandin E2 production inhibitors via 2-aminothiazole compounds .
Synthesis of N-aroyl-N′-(4′-cyanophenyl)thiourea
N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea were synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .
Mechanism of Action
Target of Action
Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They have also been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .
Mode of Action
The crystal structure of a similar compound, n-benzoyl-n’-(4’-cyanophenyl)thiourea, was determined by an x-ray single-crystal technique and an intramolecular c=o…h-n hydrogen bond and intermolecular c=s…h-n and c=s…h-c hydrogen interactions were observed for the crystal structure . These interactions may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiourea derivatives have been used as chemosensors for anions such as f−, cn−, oac−, etc, and as a potentiometric sensor for heavy metals in analytical applications . This suggests that they may interact with these ions and affect related biochemical pathways.
Result of Action
Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that the compound may have a broad range of molecular and cellular impacts.
Action Environment
It is known that environmental factors can widely affect the yield, percentage, and composition of organosulfur compounds . Therefore, it is plausible that environmental factors could influence the action of (4-Cyanophenyl)thiourea.
Safety and Hazards
properties
IUPAC Name |
(4-cyanophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMJROANUIRGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374104 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)thiourea | |
CAS RN |
3460-55-7 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyanophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-cyanophenyl)thiourea interact with analytes like cyanide ions, and what are the downstream effects?
A1: (4-Cyanophenyl)thiourea derivatives often function as colorimetric sensors for specific analytes. For example, compounds like 4,4'-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide exhibit a selective color change upon interaction with cyanide ions []. This color change stems from a chemical reaction between the thiourea group and the cyanide ion, leading to a change in the molecule's electronic structure and consequently, its light absorption properties. This interaction allows for the naked-eye detection of cyanide, even in trace amounts [].
Q2: What is the structural characterization of (4-cyanophenyl)thiourea, including its molecular formula, weight, and key spectroscopic data?
A2: While the provided research focuses on derivatives of (4-cyanophenyl)thiourea, we can infer its basic characteristics. It has the molecular formula C8H7N3S and a molecular weight of 177.22 g/mol. Spectroscopically, it would exhibit characteristic peaks in NMR and IR corresponding to the aromatic ring, the cyano group (-C≡N), and the thiourea group (-NH-CS-NH-).
Q3: Can you explain the structure-activity relationship (SAR) concerning (4-cyanophenyl)thiourea derivatives and their sensing capabilities? How do structural modifications affect analyte selectivity?
A3: Researchers have explored the impact of structural modifications on the sensing abilities of (4-cyanophenyl)thiourea derivatives [, ]. Studies show that incorporating different signaling units, like Rhodamine B [], and altering the spacer groups between the (4-cyanophenyl)thiourea moieties influence both the sensitivity and selectivity towards specific analytes. For instance, while some derivatives show high selectivity for cyanide [], others demonstrate a distinct response to nerve agents like Soman and its simulant DCP [], highlighting the importance of precise structural design for targeted sensing applications.
Q4: What analytical techniques are commonly employed to characterize and study (4-cyanophenyl)thiourea and its derivatives?
A4: A range of analytical techniques are used to characterize (4-cyanophenyl)thiourea derivatives. These include:
- Spectroscopy: NMR (1H and 13C), FTIR, and UV-Vis spectroscopy are used for structural elucidation and to study analyte interactions [, , ].
- Electrochemistry: Cyclic voltammetry (CV) provides insights into the electrochemical behavior of these compounds, particularly the reduction potentials of functional groups like cyano and nitro substituents [, ].
- Chromatography & Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying reaction products, especially in the context of nerve agent detection [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



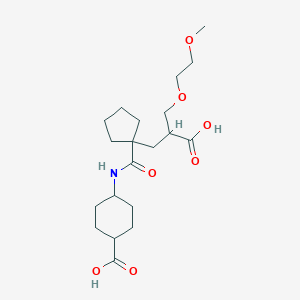
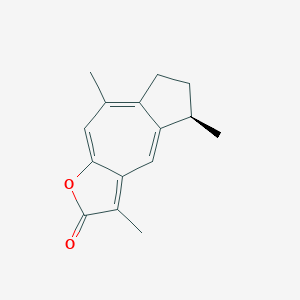
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
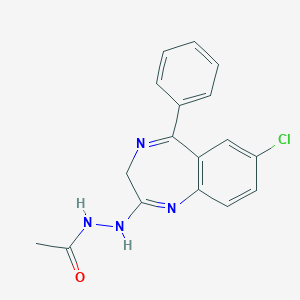
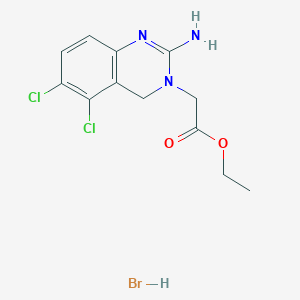
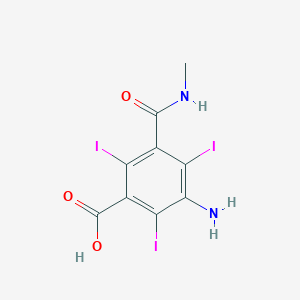
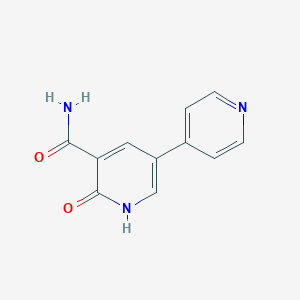



![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)


